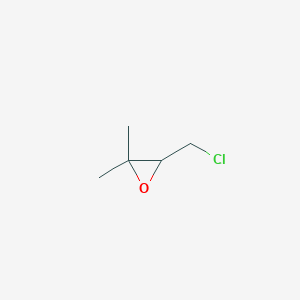
2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide
Overview
Description
“2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide” is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.72 . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16ClNO/c1-9(2)12(14-11(15)8-13)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Comparative Metabolism in Human and Rat Liver Microsomes
Coleman, Linderman, Hodgson, and Rose (2000) studied the metabolism of chloroacetamide herbicides, including 2-chloro-N-(2-methyl-1-phenylpropyl)acetamide, in human and rat liver microsomes. They found that these herbicides, due to their complex metabolic pathways, could potentially lead to carcinogenic compounds, highlighting the importance of understanding their metabolism in different species (Coleman, S., Linderman, R., Hodgson, E., & Rose, R., 2000).
Dynamic NMR Properties
Samimi, Mamaghani, Tabatabeian, and Bijanzadeh (2010) explored the synthesis of compounds related to this compound and examined their dynamic NMR properties. They provided insights into the behavior of these molecules at the molecular level, which could be crucial for understanding their interactions in biological systems (Samimi, H. A., Mamaghani, M., Tabatabeian, K., & Bijanzadeh, H., 2010).
Soil Reception and Activity
Research by Banks and Robinson (1986) on the reception and activity of acetochlor and related compounds in soil, which includes derivatives of this compound, provides valuable information on how these substances interact with the environment. This can be crucial for agricultural and environmental impact assessments (Banks, P. A., & Robinson, E. L., 1986).
Conformational Analysis
Studies by Ishmaeva et al. (2015) and Vereshchagina et al. (2015) on the conformational properties of chloroacetamide derivatives, including this compound, provide insight into the molecular structures and potential reactivity of these compounds. Such information is fundamental for the development of new materials and pharmaceuticals (Ishmaeva, E., et al., 2015) (Vereshchagina, Ya. A., et al., 2015).
Herbicidal Activities
Okamoto, Kato, Kobutani, Ogasawara, Konnai, and Takematsu (1991) explored the herbicidal activities of compounds related to this compound. Understanding the herbicidal properties of these compounds is crucial for agricultural applications and the development of more efficient and environmentally friendly herbicides (Okamoto, H., et al., 1991).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(2-methyl-1-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9(2)12(14-11(15)8-13)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLTWDBSFDIWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401001190 | |
| Record name | 2-Chloro-N-(2-methyl-1-phenylpropyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401001190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80364-92-7 | |
| Record name | Acetamide, 2-chloro-N-(2-methyl-1-phenylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080364927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-N-(2-methyl-1-phenylpropyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401001190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![8-Acetyl-(3-endo)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B3057331.png)






![1H-Pyrrole, 2-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B3057346.png)
